Maleic acid piperidide

Description

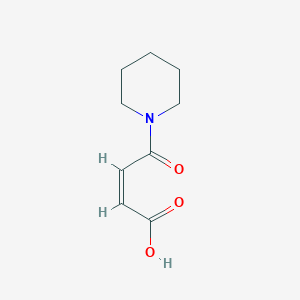

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(Z)-4-oxo-4-piperidin-1-ylbut-2-enoic acid |

InChI |

InChI=1S/C9H13NO3/c11-8(4-5-9(12)13)10-6-2-1-3-7-10/h4-5H,1-3,6-7H2,(H,12,13)/b5-4- |

InChI Key |

LNEPTWPSDGUMLS-PLNGDYQASA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C\C(=O)O |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Maleic Acid Piperidide and Analogous N Acylated Piperidines

Amidation via Maleic Anhydride (B1165640) Ring-Opening with Piperidine (B6355638)

The reaction of maleic anhydride with a primary or secondary amine, such as piperidine, is a common and direct method for synthesizing maleamic acids (the N-substituted mono-amide of maleic acid). wikipedia.orgyoutube.com This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride ring. youtube.com This attack leads to the opening of the cyclic anhydride and the formation of a new amide bond and a carboxylic acid group. mdpi.com

The process is typically exothermic and can be performed under mild conditions, often at room temperature in a suitable solvent. mdpi.com The resulting product, maleic acid piperidide (also known as (Z)-4-oxo-4-(piperidin-1-yl)but-2-enoic acid), possesses both an amide and a carboxylic acid functional group, which can be utilized in further chemical transformations. wikipedia.orgmdpi.com

The formation of amides from the reaction of amines with cyclic anhydrides can be influenced by kinetic and thermodynamic factors. libretexts.orgmasterorganicchemistry.com In the context of maleic anhydride and piperidine, the initial ring-opening to form the maleamic acid is the kinetically favored product. researchgate.net This reaction is generally fast and occurs at lower temperatures. masterorganicchemistry.comyoutube.com The resulting maleamic acid is a stable intermediate under these conditions.

However, under conditions of higher temperatures or prolonged reaction times, the reaction can proceed towards a thermodynamically more stable product. libretexts.orgmasterorganicchemistry.com For maleamic acids, this can involve an intramolecular cyclodehydration to form the corresponding maleimide (B117702). This subsequent dehydration step requires overcoming a higher activation energy barrier and is thus considered the thermodynamic pathway. researchgate.net The formation of the isomaleimide, a constitutional isomer of the maleimide, is also possible and is often considered a kinetically controlled cyclization product. researchgate.net Therefore, to selectively synthesize this compound, it is crucial to maintain conditions that favor the kinetic product and avoid those that promote subsequent cyclization. libretexts.orgmasterorganicchemistry.com

The choice of solvent can significantly influence the rate and outcome of the amidation reaction between maleic anhydride and piperidine. Solvents can affect the solubility of the reactants and the stability of the transition states involved in the reaction. uchile.cl For the synthesis of maleamic acids, a variety of solvents have been employed, including chloroform, dimethylformamide (DMF), and acetonitrile. mdpi.comuchile.cl

Hydrogen-bonding interactions between the solvent and the reactants, particularly the amine, can modulate the reaction rate. uchile.cl The optimization of reaction conditions, such as temperature and reactant stoichiometry, is also critical for maximizing the yield and purity of the desired this compound. The reaction is often carried out with an equimolar ratio of maleic anhydride and piperidine to ensure complete consumption of the anhydride and prevent the formation of byproducts. mdpi.com

Table 1: Solvent Effects on Amidation Reactions This table is a representative example based on general principles of amidation reactions and may not reflect specific experimental data for this compound.

| Solvent | Dielectric Constant | Expected Effect on Rate | Reference |

|---|---|---|---|

| Chloroform | 4.8 | Moderate | mdpi.com |

| Acetonitrile | 37.5 | Fast | uchile.cl |

| Dioxane | 2.2 | Slow | uchile.cl |

| Dimethylformamide (DMF) | 36.7 | Fast | mdpi.com |

Direct Condensation of Maleic Acid with Piperidine

An alternative to the anhydride ring-opening method is the direct condensation of maleic acid with piperidine. researchgate.net This approach involves the formation of an amide bond from a carboxylic acid and an amine, with the concurrent removal of a water molecule. researchgate.net This method can be more challenging than the anhydride route due to the lower reactivity of the carboxylic acid compared to the anhydride and the need to manage the water byproduct, which can lead to reversible reactions. acs.org

To drive the direct condensation reaction towards the formation of the amide, a dehydrating agent is typically required. google.com Common dehydrating agents used in amide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Other modern dehydrating agents, such as propanephosphonic acid anhydride (T3P), have also been shown to be effective in promoting the cyclodehydration of maleic acid monoamides to form isoimides, indicating their potential utility in direct amidation reactions. researchgate.net The choice of dehydrating agent can impact the reaction conditions, yield, and purification strategy.

The yield and selectivity of the direct condensation of dicarboxylic acids like maleic acid with amines are highly dependent on the reaction conditions and the nature of the substrates. lp.edu.ua A key challenge is achieving selective mono-amidation, as the dicarboxylic acid has two reactive sites. Controlling the stoichiometry of the reactants (e.g., using an excess of the dicarboxylic acid) can favor the formation of the mono-amide over the diamide.

Catalysts can also play a crucial role in improving the efficiency of direct amidation. For instance, certain Lewis acids like Nb2O5 have been shown to be effective catalysts for the direct synthesis of diamides from dicarboxylic acids and amines, demonstrating water-tolerant properties that are beneficial for this type of condensation reaction. acs.org Studies focusing on catalyst optimization and reaction conditions are essential for achieving high yields and selectivity for the desired this compound. acs.org

Table 2: Common Dehydrating Agents for Amide Synthesis

| Dehydrating Agent | Abbreviation | Byproduct | Reference |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea | researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | acs.org |

| Propanephosphonic Acid Anhydride | T3P | Phosphonic acids | researchgate.net |

Synthesis of this compound Derivatives via Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules and can be applied to the synthesis of derivatives analogous to this compound. nih.govmdpi.com These reactions are characterized by high atom economy and procedural simplicity. mdpi.com

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. researchgate.netnih.gov By employing a dicarboxylic acid like maleic acid or its anhydride, it is possible to generate Ugi adducts with additional functional groups. researchgate.net For example, using maleic anhydride in an Ugi reaction can lead to the formation of bis- and tris-amides. researchgate.net While not a direct synthesis of this compound itself, these MCRs provide a powerful tool for creating a diverse library of related N-acylated piperidine structures. ajchem-a.comnih.gov Subsequent chemical modifications of the MCR products could potentially lead to the target compound or its derivatives. For instance, aminooxazoles formed from Ugi-type reactions can further react with maleic anhydride to create fused heterocyclic systems. nih.gov

Catalyst Systems for Poly-substituted Piperidine Derivatives

The creation of poly-substituted piperidine rings often relies on multicomponent reactions where several starting materials are combined in a single pot to generate complex products efficiently. The success of these reactions hinges on the selection of an appropriate catalyst system. Researchers have developed a diverse array of catalysts, ranging from simple organic acids to complex metal-based and heterogeneous systems, to facilitate the synthesis of these valuable scaffolds. researchgate.netajchem-a.com

A variety of catalysts have been proven effective in one-pot syntheses of highly functionalized piperidines, often through domino reactions involving β-ketoesters, aldehydes, and amines. researchgate.net For instance, the amino acid L-glutamic acid has been utilized as a biodegradable and green catalyst. researchgate.net Other simple and environmentally benign options include thiamine (B1217682) hydrochloride (Vitamin B1) and various acids like tartaric acid, lactic acid, and acetic acid. researchgate.netajchem-a.com

Heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, are of significant interest. Examples include sulfated titania (TiO₂-SO₄²⁻) and nanomagnetite (Fe₃O₄), which has been used effectively under ultrasound irradiation. researchgate.netajchem-a.com More complex systems involving metal catalysts such as antimony triiodide (SbI₃), palladium complexes like PdCl₂(CH₃CN)₂, and various cobalt and nickel nanocatalysts have also been developed to drive these transformations. researchgate.netajchem-a.comresearchgate.net These catalysts offer different levels of activity and may be suited for specific substrates or reaction conditions, including microwave irradiation or solvent-free systems. researchgate.netresearchgate.net

| Catalyst System | Reaction Type / Method | Key Features | Reference |

|---|---|---|---|

| L-Glutamic Acid | One-pot multi-component reaction | Green, biodegradable catalyst | researchgate.net |

| Thiamine Hydrochloride (Vitamin B1) | Multicomponent synthesis | Easily available, cheap, eco-benign | researchgate.net |

| Sulfated Titania (TiO₂-SO₄²⁻) | Pseudo five-component reactions | Heterogeneous solid acid catalyst | researchgate.net |

| Nanomagnetite (Fe₃O₄) | One-pot synthesis | Effective under ultrasound irradiation, easily separable | ajchem-a.com |

| Iridium(I) Complexes | Asymmetric hydrogenation | Effective for stereoselective hydrogenation of pyridinium (B92312) salts | nih.gov |

| Palladium(II) Complexes | 1,3-chirality transition reaction | Enables synthesis of 2- and 2,6-substituted piperidines | ajchem-a.com |

| Cobalt Nanoparticles | Tandem one-pot reactions | Recyclable magnetic catalyst, active under mild conditions | researchgate.net |

Stereochemical Control in Derivative Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical when synthesizing piperidine derivatives for pharmaceutical applications, as different stereoisomers can have vastly different biological activities. Significant research has focused on developing stereoselective methods that yield a specific isomer in high purity. nih.govacs.org

Asymmetric catalysis is a primary strategy for achieving stereochemical control. This involves using chiral catalysts that guide the reaction towards the formation of one enantiomer over the other. For example, iridium(I) catalysts containing P,N-ligands like MeO-BoQPhos have been successfully used for the highly enantioselective hydrogenation of substituted N-benzylpyridinium salts, achieving excellent enantiomeric ratios (up to 99.3:0.7 er). nih.govacs.org DFT calculations suggest this reaction proceeds via an outer-sphere mechanism where the initial protonation of an enamine intermediate is the step that determines the final stereochemical outcome. acs.org

Palladium and rhodium catalysts are also central to stereocontrolled syntheses. An enantioselective approach for the oxidative amination of non-activated alkenes has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org This method provides a pathway to valuable enantioenriched piperidines, including the precursors to drugs like Preclamol. acs.org Other strategies include "hydrogen borrowing" methods using iridium(III) catalysts to form two new C-N bonds stereoselectively and desymmetrization approaches that selectively form one of two possible lactams from a symmetrical precursor. nih.gov

| Method / Reaction | Catalyst / Reagent System | Stereochemical Outcome | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand (e.g., MeO-BoQPhos) | High enantioselectivity (up to 99.3:0.7 er) for α-heteroaryl piperidines | acs.org |

| Asymmetric Reductive Heck Reaction | Rhodium catalyst with chiral ligand | High enantioselectivity for 3-substituted tetrahydropyridines | acs.org |

| Oxidative Amination | Palladium catalyst with pyridine-oxazoline ligand | Enantioselective formation of N-heterocycles | nih.gov |

| Hydrogen Borrowing Annulation | Iridium(III) catalyst | Stereoselective synthesis of substituted piperidines | nih.gov |

| Desymmetrization | Chiral catalyst for selective lactam formation | Asymmetric synthesis of piperidines | nih.gov |

Chemoenzymatic Synthetic Approaches to this compound Scaffolds

Chemoenzymatic synthesis, which combines the strengths of chemical reactions and biological catalysis, offers a powerful and sustainable route to chiral piperidine scaffolds. nih.gov These methods leverage the high selectivity of enzymes to perform transformations that are difficult to achieve with traditional chemical catalysts, often under mild, environmentally friendly conditions. nih.gov

A notable chemoenzymatic strategy involves the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines. nih.gov A key development in this area is a one-pot cascade reaction that utilizes two different types of enzymes: an amine oxidase and an ene-imine reductase (EneIRED). nih.gov The process begins with a readily accessible N-substituted tetrahydropyridine (B1245486). The amine oxidase catalyzes the oxidation of the tetrahydropyridine to form a dihydropyridinium intermediate. nih.gov This intermediate is then stereoselectively reduced by an EneIRED, which can perform both a conjugate reduction and an iminium reduction to yield the final chiral piperidine. nih.gov

By selecting the appropriate ene-imine reductase from a panel of available enzymes, chemists can control the absolute configuration of the product, with different enzymes producing either the (R)- or (S)-enantiomer. nih.gov This versatile approach has been successfully applied to the synthesis of key intermediates for important pharmaceuticals, including the antipsychotic drugs Preclamol and OSU-6162, and the ovarian cancer therapy Niraparib. acs.orgnih.gov This demonstrates the practical utility of chemoenzymatic cascades in accessing valuable, enantioenriched piperidine structures that are foundational to complex molecules like this compound and its analogues. nih.gov

Chemical Reactivity and Mechanistic Pathways of Maleic Acid Piperidide

Reactions Involving the Maleoyl Moiety

The maleoyl portion of maleic acid piperidide is characterized by an electrophilic double bond, making it susceptible to various addition and isomerization reactions.

Nucleophilic Addition Mechanisms, with Emphasis on Michael Addition

The primary reaction pathway for the maleoyl moiety is nucleophilic addition, particularly the Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.orgmasterorganicchemistry.com This reaction is driven by the formation of a more stable carbon-carbon or carbon-heteroatom single bond. masterorganicchemistry.com

The general mechanism for the Michael addition to an N-substituted maleimide (B117702), such as this compound, involves the following steps:

Formation of the Nucleophile: A base abstracts a proton from the Michael donor to form a resonance-stabilized carbanion or another suitable nucleophile. wikipedia.org

Nucleophilic Attack: The nucleophile adds to the β-carbon of the maleimide double bond, leading to the formation of an enolate intermediate. wikipedia.orgmasterorganicchemistry.com

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a solvent molecule to yield the final adduct. wikipedia.org

A variety of nucleophiles can participate in Michael additions with N-substituted maleimides. For instance, the addition of S-nucleophiles, such as those from thioacetamide, to the double bond of N-substituted maleimides is a well-established synthetic method. mdpi.com The initial step is the attack of the sulfur atom on the double bond to form an intermediate adduct. mdpi.com Similarly, asymmetric Michael additions of carbonyl compounds, like aldehydes, to N-substituted maleimides can be catalyzed by chiral organocatalysts to produce optically pure succinimide (B58015) derivatives. rsc.org

The reactivity of the maleimide double bond is crucial for its biological activity in some contexts. For example, some N-substituted maleimide derivatives act as irreversible inhibitors of monoglyceride lipase (B570770) (MGL) through a nucleophilic attack on the double bond. ucl.ac.be Removing the double bond or increasing steric hindrance around it significantly reduces or abolishes this inhibitory activity. ucl.ac.be

Cycloaddition Reactions, Specifically Diels-Alder

This compound, as an N-substituted maleimide, can function as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition involves the reaction of a conjugated diene with the electron-deficient double bond of the maleimide to form a six-membered ring. mdpi.comorganicreactions.orgmnstate.edu The reaction is highly stereospecific, typically yielding the endo adduct as the major product. researchgate.net

The reactivity of N-substituted maleimides in Diels-Alder reactions can be influenced by the substituent on the nitrogen atom. For example, N-alkyl and N-aryl maleimides exhibit different reactivities in photochemical [2+2] cycloaddition reactions with alkenes. acs.orgresearchgate.net N-alkyl maleimides can often react without a photosensitizer, while N-aryl maleimides may require one. acs.orgresearchgate.net

A classic example of a Diels-Alder reaction involves maleic anhydride (B1165640), a closely related compound, reacting with a conjugated diene like cyclopentadiene (B3395910) to form an adduct. gordon.eduupenn.edu N-substituted maleimides, including this compound, undergo similar transformations. For instance, N-azobenzene maleimides have been used as dienophiles in Diels-Alder reactions with furan (B31954). mdpi.com

Table 1: Examples of Diels-Alder Reactions with N-Substituted Maleimides

| Diene | Dienophile (N-Substituted Maleimide) | Product | Reference |

| Furan | N-Azobenzene Maleimide | Cycloadduct | mdpi.com |

| 3-Alkoxyfurans | N-Methylmaleimide | endo-Cantharimide | researchgate.net |

| Anthracene | Maleic Anhydride | Cycloadduct | mnstate.edu |

| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | upenn.edu |

This table is interactive. Click on the headers to sort the data.

Isomerization Studies (cis-trans, Maleic to Fumaric)

Maleic acid and its derivatives, being the cis isomers, can be isomerized to their more stable trans counterparts, fumaric acid and its derivatives. wikipedia.org This conversion is not spontaneous due to the high energy barrier for rotation around the carbon-carbon double bond. wikipedia.org However, the isomerization can be achieved under various conditions, such as heating or catalysis. youtube.comresearchgate.net

The isomerization of maleic acid to fumaric acid can be catalyzed by various substances, including acids and thiourea (B124793) derivatives. google.comgoogle.com For maleic acid amides and esters, the conditions must be carefully chosen to avoid hydrolysis of the amide or ester linkage. google.com A proposed mechanism for the acid-catalyzed isomerization involves both a cation and an anion. google.com The process can also be facilitated by photolysis in the presence of bromine, where a bromine radical initiates the process, allowing for single-bond rotation. wikipedia.org

Recent studies have explored organocatalytic methods for the isomerization of maleic acid diesters to fumaric acid diesters using zwitterionic catalysts. organic-chemistry.org The proposed mechanism involves a Michael addition of the catalyst to the substrate, followed by rotation and elimination to yield the trans isomer. organic-chemistry.org Non-catalytic isomerization of maleic acid to fumaric acid can also be achieved through hydrothermal reactions. nih.gov

Table 2: Conditions for Isomerization of Maleic Acid Derivatives

| Starting Material | Conditions | Product | Reference |

| Maleic Acid | Heat, aqueous solution | Fumaric Acid | youtube.com |

| Maleic Acid | Thiourea, anhydrous, heat | Fumaric Acid | google.com |

| Maleic Acid Diesters | Zwitterionic organocatalyst | Fumaric Acid Diesters | organic-chemistry.org |

| Maleic Acid | Hydrothermal reaction | Fumaric Acid | nih.gov |

This table is interactive. Click on the headers to sort the data.

Reactivity of the Piperidine (B6355638) Nitrogen in the Amide Context

The nitrogen atom of the piperidine ring in this compound is part of an amide linkage, which influences its reactivity compared to a free secondary amine.

Prototropic Shifts and Rearrangement Processes

While the amide nitrogen is generally less basic and nucleophilic than a free amine nitrogen due to resonance delocalization of its lone pair with the adjacent carbonyl group, it can still participate in certain reactions. Prototropic shifts and rearrangements involving the amide group are possible under specific conditions. For instance, in related cyclic amine systems, rearrangement reactions can lead to the formation of different heterocyclic structures. acs.orgtandfonline.com However, specific studies on prototropic shifts and rearrangements directly involving the piperidine nitrogen of this compound are not extensively documented in the provided search results.

Further N-Substitution Chemistry

The synthesis of N-substituted amides, such as this compound, can be achieved through various methods, including the reaction of an amine with a carboxylic acid or its derivative. researchgate.netumich.edu Once formed, the amide nitrogen is generally unreactive towards further substitution under standard conditions due to its decreased nucleophilicity.

However, it is possible to synthesize quaternary ammonium (B1175870) compounds from amides under specific conditions. For example, reacting a fatty amide with an alkyl halide at elevated temperatures can lead to the formation of a quaternary ammonium salt. tsijournals.com This suggests that under forcing conditions, the nitrogen of the piperidide in this compound could potentially undergo further alkylation to form a quaternary ammonium derivative. The synthesis of piperidinium-functionalized polymers often involves the quaternization of a piperidine nitrogen. nih.gov

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of the this compound scaffold is characterized by a variety of intermolecular and intramolecular reactions. The core structure, containing a reactive double bond within the maleimide ring, is susceptible to several addition reactions.

One of the most significant intermolecular reactions is the Diels-Alder cycloaddition. libretexts.orgmiracosta.eduscribd.comunwisdom.org This [4+2] cycloaddition reaction typically involves the maleimide as a dienophile, reacting with a conjugated diene to form a six-membered ring. miracosta.eduunwisdom.org For instance, the reaction of maleic anhydride (a related compound) with cyclopentadiene is a classic example that yields a bicyclic adduct. miracosta.eduscribd.comunwisdom.org The stereochemistry of the Diels-Alder reaction is highly specific, generally proceeding via a suprafacial addition to both the diene and the dienophile. libretexts.org This often results in the formation of the endo isomer as the major product under kinetic control, due to favorable secondary orbital interactions. libretexts.org However, the exo isomer is typically more thermodynamically stable, and its formation can be favored at higher temperatures or with longer reaction times. libretexts.org

Maleic anhydride and its derivatives can also participate in [2+2] photocycloaddition reactions. rsc.org These reactions, often requiring a photosensitizer, lead to the formation of cyclobutane (B1203170) rings. rsc.org For example, the photosensitized [2+2] cycloaddition of maleic anhydride with allyl alcohol or propargyl alcohol provides access to 1,2,3-trisubstituted cyclobutanes. rsc.org

Furthermore, intramolecular hydrogen bonding plays a crucial role in the dynamics of related maleate (B1232345) systems. In maleic acid monoanions, a strong intramolecular hydrogen bond is observed. mdpi.com Molecular dynamics simulations have shown that in aqueous solutions, the association process can lead to the formation of trimers, where a maleic acid monoanion is hydrogen-bonded to two protonated drug-like cations. mdpi.com This highlights the importance of hydrogen bonding in directing intermolecular associations.

The maleimide moiety itself is a reactive Michael acceptor, readily undergoing conjugate addition with nucleophiles such as thiols. sid.ir This reactivity is fundamental in bioconjugation chemistry for linking molecules to proteins. sid.ir

Catalytic Roles and Mechanisms of Piperidine Derivatives (e.g., in Knoevenagel Condensation)

Piperidine and its derivatives are widely recognized as effective basic catalysts for various organic reactions, most notably the Knoevenagel condensation. researchgate.netacs.orgacs.orgjk-sci.comsci-hub.setandfonline.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, leading to the formation of a new carbon-carbon double bond. researchgate.nettandfonline.com

The mechanism of the piperidine-catalyzed Knoevenagel condensation has been a subject of detailed study. Theoretical calculations and experimental evidence suggest a mechanism involving the formation of an iminium ion intermediate. researchgate.netacs.orgacs.orgsci-hub.se The reaction pathway can be summarized as follows:

Enolate Formation: Concurrently, piperidine acts as a base, deprotonating the active methylene compound to form a resonance-stabilized enolate. acs.orgacs.orgjk-sci.com

Carbon-Carbon Bond Formation: The enolate then acts as a nucleophile, attacking the electrophilic iminium ion to form a new carbon-carbon bond and an addition intermediate. acs.orgacs.org

Catalyst Regeneration: The final step involves the elimination of the piperidine catalyst from the addition intermediate, resulting in the formation of the α,β-unsaturated product. researchgate.netacs.orgacs.org

The efficiency of the Knoevenagel condensation can be influenced by the reaction conditions. For instance, in the Doebner modification, pyridine (B92270) is used as a solvent, which also promotes the decarboxylation of the initially formed di-acid when malonic acid is used as the active methylene compound. tandfonline.comorganic-chemistry.org

The use of piperidine-based catalysts has also been extended to polymer-supported systems, allowing for easier catalyst separation and recycling, which aligns with the principles of green chemistry. mdpi.com These heterogeneous catalysts have shown high efficiency in promoting Knoevenagel condensations, for example, in the synthesis of curcumin (B1669340) derivatives. mdpi.com

Oxidation and Reduction Chemistry of the this compound Scaffold

The this compound scaffold, containing a maleimide ring, is susceptible to both oxidation and reduction reactions, which can alter its structure and properties.

Oxidation:

The maleimide double bond can undergo oxidation. Studies on maleimide-peptide adducts have shown that the succinimide ring, formed after conjugation, can be oxidized, leading to an increase in mass corresponding to the addition of one or more oxygen atoms. nih.govacs.orguwa.edu.auacs.orgproteomics.com.au This oxidation can be a significant side reaction in proteomic studies that use maleimide-based probes for thiol alkylation. nih.govuwa.edu.auacs.orgproteomics.com.au The use of specific sample preparation workflows can help to minimize these unwanted modifications. nih.govacs.org

Maleic anhydride, a precursor to this compound, and its derivatives can also act as catalysts for oxidation reactions. researchgate.netnih.govrsc.org In the presence of hydrogen peroxide, they can form peracids, which are potent oxidizing agents capable of N-oxidation of pyridine substrates. researchgate.netnih.govrsc.org The catalytic cycle involves the regeneration of the anhydride from the corresponding diacid. nih.gov The efficiency of these catalytic systems depends on the electronic properties of both the maleic anhydride derivative and the substrate. nih.govrsc.org For instance, 2,3-dimethylmaleic anhydride is effective for electron-rich pyridines, while 1-cyclohexene-1,2-dicarboxylic anhydride is more suitable for electron-deficient pyridines. nih.govrsc.org

Reduction:

The carbon-carbon double bond of the maleimide ring can be selectively reduced to form the corresponding succinimide derivative. This transformation can be achieved through various methods, including electrochemical reduction and chemical reduction.

Electrochemical reduction of maleimides to succinimides can be performed chemoselectively in the presence of other reducible functional groups like alkenes, alkynes, and benzyl (B1604629) groups. nih.gov The reduction potential is influenced by the substituents on the nitrogen atom and the double bond. nih.gov The mechanism is thought to proceed via a chemical-electrochemical (CE) pathway, involving a two-electron transfer and protonation to generate an enol intermediate that tautomerizes to the succinimide. nih.gov The pH of the reaction medium can significantly affect the outcome, with lower pH favoring the formation of the succinimide and higher pH leading to dimerized products. nih.gov

Chemical reduction of maleimides to succinimides has also been reported using reagents such as triphenylphosphine (B44618) in refluxing methanol. thieme-connect.com This method provides good yields of the corresponding succinimides. thieme-connect.com

The enantioselective reduction of maleimides presents a challenge due to the symmetry of the molecule. acs.org A strategy to overcome this involves the temporary attachment of the maleimide to a chiral template, such as anthracene, followed by asymmetric reduction and subsequent removal of the template. acs.org

The reversibility of the Michael addition of thiols to maleimides under reducing conditions is another important aspect of their reduction chemistry. nih.gov The resulting succinimide thioether adduct can undergo a retro-Michael reaction, releasing the thiol. The rate of this retro-reaction can be modulated by the nature of the thiol and the surrounding environment. nih.gov

Advanced Spectroscopic and Structural Characterization of Maleic Acid Piperidide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of maleic acid piperidide, offering detailed information at the atomic level. The molecule's structure, an amide formed from maleic acid and piperidine (B6355638), gives rise to a distinct set of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H and ¹³C NMR Chemical Shift Analysis

The chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus. The structure consists of two key fragments: the maleoyl group and the piperidine ring.

The maleoyl moiety features two olefinic protons on a cis-configured double bond. These protons are expected to appear as a doublet or a more complex multiplet in the region of 6.0-7.5 ppm, deshielded by the adjacent electron-withdrawing carbonyl group. The corresponding olefinic carbons are anticipated to resonate in the 125-135 ppm range in the ¹³C NMR spectrum. The carbonyl carbon of the amide is the most deshielded carbon in the molecule, typically appearing in the 165-175 ppm region.

The piperidine ring protons exhibit characteristic chemical shifts. The two methylene (B1212753) groups adjacent to the nitrogen atom (α-protons) are significantly deshielded by the amide functionality and are expected to resonate at approximately 3.4-3.7 ppm. inflibnet.ac.in Due to the partial double bond character of the C-N amide bond, rotation can be restricted, potentially making the two α-protons on each side of the ring magnetically non-equivalent. The methylene protons at the β and γ positions are more shielded, appearing further upfield in the 1.5-1.8 ppm range, similar to those in unsubstituted piperidine. hmdb.ca The corresponding carbon signals for the piperidine ring would appear with the α-carbons around 40-50 ppm and the β/γ carbons in the 20-30 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted chemical shifts (δ) in ppm relative to TMS. The exact values can vary based on solvent and experimental conditions.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic CH | Maleoyl | 6.0 - 7.5 | 125 - 135 |

| Olefinic CH | Maleoyl | 6.0 - 7.5 | 125 - 135 |

| Carbonyl C=O | Amide | - | 165 - 175 |

| Carbonyl C=O | Carboxylic Acid | - | 168 - 178 |

| α-CH₂ | Piperidine | 3.4 - 3.7 | 40 - 50 |

| β-CH₂ | Piperidine | 1.5 - 1.8 | 23 - 27 |

| γ-CH₂ | Piperidine | 1.5 - 1.8 | 20 - 25 |

2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the two olefinic protons would be expected, confirming their three-bond (vicinal) coupling. Additionally, COSY would show correlations between the adjacent methylene groups within the piperidine ring (α-H with β-H, and β-H with γ-H), allowing for a sequential walk along the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It is a powerful tool for assigning carbon signals based on previously assigned proton resonances. For example, the proton signals in the 3.4-3.7 ppm range would show a cross-peak to the carbon signals in the 40-50 ppm range, definitively assigning them as the α-CH₂ groups of the piperidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique shows couplings between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). HMBC is critical for connecting the different fragments of the molecule. Key correlations expected for this compound would include:

A cross-peak from the piperidine α-protons to the amide carbonyl carbon, confirming the N-acyl linkage.

Cross-peaks from the olefinic protons to both carbonyl carbons, establishing the maleoyl backbone.

A cross-peak from one olefinic proton to the other olefinic carbon, further confirming the double bond system.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the covalent bonding framework of this compound.

Conformational Analysis by NMR

The structure of this compound includes a tertiary amide bond (C-N), which is known to exhibit restricted rotation due to resonance, giving it partial double-bond character. inflibnet.ac.incopernicus.org This rotational barrier can be significant enough to be slow on the NMR timescale, leading to the observation of two distinct conformational isomers, or rotamers.

This phenomenon would manifest in the NMR spectrum as a doubling of signals for the piperidine ring protons, particularly the α- and β-protons which are closest to the amide bond. The two sets of signals represent the syn and anti conformations relative to the carbonyl group. Variable-temperature (VT) NMR studies can be used to investigate this dynamic process. researchgate.net As the temperature is increased, the rate of rotation around the amide bond increases. Eventually, the two sets of signals will broaden and coalesce into a single, time-averaged signal when the rotation becomes fast on the NMR timescale. auremn.org.br Analysis of the coalescence temperature allows for the calculation of the rotational energy barrier (ΔG‡).

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information on the molecular weight and elemental composition of this compound, and its fragmentation pattern offers a secondary level of structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which serves as a powerful confirmation of the compound's identity. For this compound, with the chemical formula C₉H₁₃NO₃, the expected exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

| C₉H₁₃NO₃ | [M+H]⁺ | 184.0968 |

| C₉H₁₃NO₃ | [M+Na]⁺ | 206.0787 |

| C₉H₁₃NO₃ | [M-H]⁻ | 182.0823 |

An experimentally determined mass from an HRMS instrument (like Q-TOF or Orbitrap) that matches one of these calculated values to within a few parts per million (ppm) provides high confidence in the assigned chemical formula.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS, the molecular ion fragments in a predictable manner based on its structure. The analysis of these fragments helps to confirm the connectivity of the molecule. For this compound, the fragmentation is expected to be dominated by cleavages characteristic of N-acylpiperidines and unsaturated carbonyl systems. nih.govlibretexts.org

Key expected fragmentation pathways include:

Alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of radicals from the ring.

Cleavage of the amide bond , which can occur on either side of the carbonyl group. This could result in an ion corresponding to the piperidine ring (m/z 84) or the maleoyl fragment.

Loss of carbon monoxide (CO) from the acylium ion formed after amide bond cleavage.

Retro-Diels-Alder (RDA) type fragmentation within the piperidine ring is a characteristic pathway for piperidine alkaloids and related structures. scielo.br

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Ion/Loss | Notes |

| 183 | [M]⁺ | Molecular ion (in EI-MS) |

| 112 | [M - C₄H₅O]⁺ | Cleavage of the amide C-N bond |

| 98 | [C₅H₁₀NCO]⁺ | Acylium ion from amide cleavage |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation from amide cleavage |

| 70 | [C₅H₁₀NCO - CO]⁺ | Loss of CO from the acylium ion |

| 55 | [C₄H₇]⁺ | Fragment from piperidine ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The key functional groups in this compound are the imide group within the five-membered ring, the carbon-carbon double bond of the maleimide (B117702) ring, and the piperidine ring.

Expected Infrared (IR) Absorption Bands: The IR spectrum is expected to be dominated by the vibrations of the imide group. A strong absorption band corresponding to the symmetric stretching of the carbonyl (C=O) groups is anticipated in the region of 1700-1720 cm⁻¹. An asymmetric C=O stretching vibration would likely appear at a higher frequency, around 1770-1790 cm⁻¹. The C-N-C stretching vibrations of the imide and the piperidine linkage are expected in the 1100-1300 cm⁻¹ region. The C=C stretching vibration of the maleimide ring is often weak in the IR spectrum but may appear around 1640 cm⁻¹. The various C-H stretching and bending vibrations of the piperidine ring would be observed in the ranges of 2850-2950 cm⁻¹ and 1440-1470 cm⁻¹, respectively.

Expected Raman Scattering Peaks: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C=C stretching of the maleimide ring is expected to show a strong Raman signal around 1640 cm⁻¹. The symmetric C=O stretch would also be Raman active, appearing near 1700 cm⁻¹. The breathing modes of the piperidine and maleimide rings would give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

A comparative analysis of IR and Raman spectra helps in a more complete vibrational assignment due to their different selection rules. For instance, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.commetrohm.comnih.gov

Table 1: Predicted Prominent Vibrational Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Functional Group |

| Asymmetric C=O Stretch | 1770 - 1790 (Strong) | Weak | Imide |

| Symmetric C=O Stretch | 1700 - 1720 (Strong) | Strong | Imide |

| C=C Stretch | ~1640 (Weak to Medium) | Strong | Maleimide Ring |

| C-N-C Stretch | 1100 - 1300 (Medium) | Medium | Imide & Piperidine |

| C-H Stretch (Piperidine) | 2850 - 2950 (Strong) | Strong | Piperidine Ring |

| CH₂ Scissoring (Piperidine) | 1440 - 1470 (Medium) | Medium | Piperidine Ring |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wm.eduresearchgate.net While a specific crystal structure for this compound has not been found in the searched literature, studies on analogous N-substituted maleimides provide insight into the expected structural features.

For instance, the crystal structure of N-(2-nitrophenyl)maleimide has been determined, revealing a planar maleimide ring. nih.gov Similarly, rotational spectroscopy studies of N-ethyl maleimide, a close alkyl analog, have shown that the heavy atoms of the five-membered ring are planar. nih.govhmc.edu Based on these findings, it is highly probable that the maleimide ring in this compound is also planar.

A hypothetical XRD analysis of a single crystal of this compound would yield precise information on its crystal system, space group, and unit cell dimensions, as well as the exact atomic coordinates. This would allow for the accurate determination of all bond lengths and angles, providing a complete structural picture.

Table 2: Expected Structural Parameters for this compound from XRD

| Parameter | Expected Value/Feature |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Maleimide Ring Geometry | Planar |

| Piperidine Ring Conformation | Chair |

| Key Bond Lengths | C=O (~1.22 Å), C-N (~1.40 Å), C=C (~1.34 Å) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. osti.gov

N-substituted maleimides are known to exhibit a characteristic strong UV absorbance. kpi.ua This absorption is attributed to a π → π* transition of the conjugated system formed by the carbon-carbon double bond and the two carbonyl groups of the maleimide ring. For many maleimide monomers, this absorption maximum (λ_max) is observed in the 300 nm region. kpi.ua Upon polymerization or any reaction that saturates the C=C double bond, this characteristic absorption disappears. kpi.ua

For this compound, the main electronic transition is expected to be this π → π* transition of the maleimide chromophore. The piperidine substituent, being a saturated alkyl amine group, is not expected to significantly alter the position of this main absorption band compared to other N-alkyl maleimides. The lone pair of electrons on the nitrogen atom is involved in the imide bond and is less available for an n → π* transition, which, if present, would likely be much weaker and potentially obscured by the strong π → π* band.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~300 | High | Maleimide Ring |

| n → π | Longer wavelength, if observable | Low | Carbonyl Group |

Computational and Theoretical Investigations on Maleic Acid Piperidide

Density Functional Theory (DFT) Calculations for Geometries and Energetics

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the geometries and energetics of molecules. researchgate.netnih.gov For maleic acid piperidide, DFT calculations, specifically at the B3LYP/6-31+G* level of theory, have been instrumental in understanding its formation from the reaction of a secondary amine like piperidine (B6355638) with maleic anhydride (B1165640). researchgate.net

The initial interaction between the amine and maleic anhydride leads to the formation of adducts which then isomerize to the more stable N-substituted maleamic acid. The geometries of the reactants, transition states, and products have been optimized to locate the minimum energy structures on the potential energy surface.

Table 1: Calculated Relative Energies of Intermediates and Products in the Reaction of 2-Methylpiperidine with Maleic Anhydride

| Species | Relative Energy (kcal/mol) |

| Reactants (2-Methylpiperidine + Maleic Anhydride) | 0.00 |

| Initial Adduct | -10.5 |

| N-(2-methylpiperidyl)maleamic acid | -18.2 |

Data adapted from a study on the reaction of secondary amines with maleic anhydride. researchgate.net

Reaction Mechanism Elucidation using DFT

DFT calculations have been pivotal in elucidating the reaction mechanism between secondary amines and maleic anhydride, which is the foundational step for forming the maleamic acid precursor to N-piperidylmaleimide. researchgate.net The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of the maleic anhydride ring. researchgate.net This is in contrast to some other α,β-unsaturated carbonyl systems where Michael addition (attack at the C=C double bond) can be a competing pathway. researchgate.net

The calculations reveal that the attack on the carbonyl group is kinetically and thermodynamically favored. researchgate.net This leads to the formation of a zwitterionic intermediate, which subsequently undergoes a proton transfer to form the stable maleamic acid derivative. The theoretical models suggest that this process involves a second amine molecule facilitating the proton transfer, which lowers the activation energy barrier. researchgate.net

Transition State Characterization

The characterization of transition states is a crucial aspect of understanding reaction kinetics. In the formation of N-substituted maleamic acids, DFT calculations have been used to locate and characterize the transition states for both the initial nucleophilic attack and the subsequent proton transfer steps. researchgate.net Vibrational frequency calculations are performed to confirm the nature of these stationary points, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

The transition state for the initial attack involves the formation of the N-C bond between the piperidine nitrogen and the anhydride carbonyl carbon. For the subsequent isomerization to the maleamic acid, the transition state involves the abstraction of a proton from the nitrogen and its transfer to the anhydride oxygen.

Ab Initio Molecular Dynamics Simulations

Specific ab initio molecular dynamics (AIMD) simulations for this compound are not readily found in the current body of scientific literature. However, such simulations would be highly valuable for understanding the dynamic behavior of the molecule in different environments, such as in solution.

AIMD simulations could provide insights into:

The conformational dynamics of the piperidine ring and its influence on the maleimide (B117702) moiety.

The nature and lifetime of hydrogen bonds with solvent molecules.

The dynamic fluctuations in the electronic structure and their impact on reactivity.

These simulations involve calculating the forces on the atoms at each time step using quantum mechanical methods, thereby providing a more accurate description of the molecular motion and interactions than classical molecular dynamics. youtube.com

Conformational Analysis using Computational Methods

The conformational landscape of this compound is primarily determined by the puckering of the piperidine ring and the rotation around the N-C bond connecting it to the maleimide ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov

For N-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative energies of these conformers can be determined computationally. nih.gov In the case of N-piperidylmaleimide, the bulky maleimide group would likely have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the piperidine ring. Molecular mechanics and DFT calculations can quantify this conformational preference. Studies on related N-substituted piperidines have successfully used computational methods to predict conformational free energies. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts. nih.govrsc.org The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

While specific predicted NMR data for this compound is not published, predictions can be made based on analogous structures. The expected 1H and 13C NMR chemical shifts can be estimated by considering the electronic environment of each nucleus. Machine learning approaches are also becoming increasingly accurate for NMR shift prediction. nih.govnih.gov

Table 2: Estimated 1H NMR Chemical Shifts for N-Piperidylmaleimide

| Proton | Estimated Chemical Shift (ppm) | Notes |

| Maleimide C-H | 6.7 - 6.9 | Typical for maleimide double bond protons. |

| Piperidine N-CH2 (axial) | ~3.0 - 3.4 | Deshielded due to attachment to nitrogen and the imide group. |

| Piperidine N-CH2 (equatorial) | ~3.5 - 3.9 | Often more deshielded than axial protons. |

| Piperidine C-CH2-C | ~1.5 - 1.8 | Standard range for piperidine ring protons. |

These are estimated values based on general principles and data for similar N-substituted maleimides and piperidine derivatives.

Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)

The electronic structure and reactivity of this compound can be analyzed using various descriptors derived from DFT calculations.

Fukui Functions: The Fukui function is a reactivity indicator that helps to identify the most electrophilic and nucleophilic sites in a molecule. wikipedia.org For the reaction of piperidine with maleic anhydride, local condensed Fukui functions have been used to explain the observed regioselectivity. researchgate.net The calculations show that the carbonyl carbons of maleic anhydride are the hardest electrophilic sites, directing the nucleophilic attack of the amine to these positions. researchgate.net For the resulting N-piperidylmaleimide, Fukui function analysis would likely indicate the carbonyl carbons as the primary sites for nucleophilic attack and the C=C double bond being susceptible to radical or certain nucleophilic additions.

Electrostatic Potential Maps (MEP): MEPs visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netuni-muenchen.de For N-piperidylmaleimide, the MEP would show negative potential around the carbonyl oxygens, making them sites for electrophilic attack and hydrogen bond acceptors. The region around the C=C double bond would be less negative than the carbonyls, and the hydrogen atoms of the piperidine ring would exhibit positive potential. These maps provide a valuable guide to the molecule's intermolecular interactions.

Advanced Chemical Applications and Materials Science Relevance

Maleic Acid Piperidide as a Monomer or Cross-linking Agent in Polymer Chemistry

N-substituted maleimides, including this compound, are valuable monomers in polymer chemistry. They can undergo copolymerization with electron-donor monomers like vinyl ethers, N-vinylpyrrolidone, and p-alkoxy styrenes upon UV irradiation. kpi.ua This photo-induced copolymerization can proceed rapidly, even in the absence of a photoinitiator, to form alternating copolymers. kpi.ua The reactivity of these systems is enhanced by the presence of abstractable hydrogen atoms on one of the monomers, indicating an initiation mechanism involving hydrogen abstraction by the excited maleimide (B117702) group. kpi.ua

The resulting polymers often exhibit valuable properties. For instance, polymers derived from N-(alkyl-substituted phenyl)maleimides are known for their thermal stability and solubility in nonpolar solvents. acs.org Furthermore, piperidine-containing polymers can act as stabilizers for other polymeric substances against degradation by UV radiation and oxygen. google.com

In addition to being a monomer, the maleimide functionality allows for its use as a cross-linking agent. Photo-induced copolymerization of bis-maleimide and divinyl ether monomers can produce highly crosslinked polymer networks. kpi.ua These formulations have shown reduced sensitivity to oxygen inhibition compared to traditional UV-curable acrylate (B77674) resins. kpi.ua The ability to form stable, cross-linked structures is crucial in the development of robust materials for various applications.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Maleic acid and its derivatives, such as this compound, serve as versatile C4 building blocks in the enantioselective synthesis of complex organic molecules and natural products. magtech.com.cn The functional groups within maleic acid can be transformed into a variety of chiral building blocks, which are then used in total synthesis. magtech.com.cn

Piperidine (B6355638) and its derivatives are prevalent structural motifs in many FDA-approved drugs and are considered important building blocks in pharmaceutical design. nih.govresearchgate.netresearchgate.net The piperidine ring is a core structure in numerous natural alkaloids and synthetic pharmaceuticals. nih.gov Functionalized piperidines are of significant interest in pharmaceutical research for the development of new drugs. nih.govresearchgate.net The synthesis of highly substituted piperidine analogs is a key area of research due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netajchem-a.com

The synthesis of complex molecules often involves multi-step processes where intermediates like this compound play a crucial role. For example, the synthesis of certain piperidine-based bioactive films for potential drug delivery applications involves the initial synthesis of piperidine-containing precursors. nih.gov

Design and Synthesis of Functional Materials (e.g., weak cation-exchange materials)

The unique properties of this compound and related N-substituted maleimides make them suitable for the design and synthesis of functional materials. For instance, polymers containing piperidine groups have been explored for various applications, including as stabilizers for other polymers. google.com

The copolymerization of maleic acid with other monomers like acrylic acid and acrylamide (B121943) can lead to the formation of superabsorbent polymers. nih.govresearchgate.net The inclusion of maleic acid in the polymer structure has been shown to be crucial in creating "smart" superabsorbents that can respond to external stimuli such as temperature, pH, and ionic strength. nih.govresearchgate.net

While direct evidence for this compound in weak cation-exchange materials is limited in the provided search results, the general principles of using functional monomers suggest its potential. The piperidine moiety, a secondary amine, can be protonated, which is a key characteristic for cation-exchange functionality. By incorporating this compound into a polymer matrix, it is conceivable to create materials with weak cation-exchange properties.

Applications in Organic Reaction Development (e.g., as organocatalysts or reagents)

N-substituted maleimides can act as monomeric photoinitiators, inducing the polymerization of other monomers like acrylates upon UV irradiation. kpi.ua This highlights their role as reagents that can facilitate chemical transformations. The mechanism often involves hydrogen abstraction or electron transfer, showcasing their reactivity in initiating radical processes. uq.edu.au

The development of new organic reactions is a cornerstone of synthetic chemistry. While the direct use of this compound as an organocatalyst is not explicitly detailed in the provided search results, the reactivity of the maleimide core suggests potential applications. For instance, the development of radical-mediated amine cyclization using a cobalt(II) catalyst has been shown to be effective for producing various piperidines. nih.gov This indicates the utility of piperidine-containing substrates in developing new synthetic methodologies.

Furthermore, the synthesis of highly substituted piperidines often involves the development of novel synthetic techniques, such as multicomponent reactions and catalyzed cyclizations. ajchem-a.comnih.gov These methods expand the toolbox of organic chemists for constructing complex molecular architectures.

Photoinduced Chemical Transformations and Photochemistry of Related Systems

The maleimide scaffold is a versatile platform for a variety of photoinduced chemical transformations. mdpi.com Maleimides can undergo several types of photoreactions, including [2+2] photocycloaddition, photo-ene reactions, and photodimerization. mdpi.comnih.gov The specific reaction pathway can often be controlled by factors such as the substitution on the maleimide nitrogen, the presence of a photosensitizer, and the reaction conditions. nih.govacs.org

For example, N-alkyl maleimides can undergo [2+2] photocycloaddition with alkenes upon direct UV irradiation, while N-aryl maleimides often require a photosensitizer to facilitate the reaction under visible light. nih.govacs.org This difference in reactivity is attributed to their distinct photophysical properties, particularly their triplet quantum yields. nih.govacs.org

The photochemistry of maleimides can be harnessed for the rapid construction of complex molecular scaffolds. For instance, intramolecular photocycloaddition of N-alkenyl substituted maleimides has been explored as a tool for building perhydroazaazulene alkaloids. nih.gov Furthermore, maleimide derivatives have been designed as fluorescent materials with dual-state emission effects, demonstrating their potential in the field of optoelectronics. rsc.orgrsc.org The photophysical properties of these molecules, such as their fluorescence quantum yield and solvatochromic effects, can be tuned by introducing different substituents on the maleimide ring. rsc.orgrsc.orgnih.gov

Table of Research Findings on Photoreactions of Maleimides

| Photoreaction Type | Reactants | Key Conditions | Products | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | N-alkyl maleimides and alkenes | 370 nm UV irradiation | Cyclobutane (B1203170) bicyclic scaffolds | nih.govacs.org |

| [2+2] Photocycloaddition | N-aryl maleimides and alkenes | Thioxanthone sensitizer (B1316253), 440 nm visible light | Cyclobutane bicyclic scaffolds | nih.govacs.org |

| Photo-ene Reaction | Citraconicimide and tri/tetra-substituted alkenes | UV irradiation | Novel photo-ene products | mdpi.comnih.gov |

| Photodimerization | Maleimide | UV light (~350 nm) or sensitizer (benzophenone/acetophenone) | Dimerized maleimide | mdpi.comnih.gov |

Future Research Directions and Unexplored Avenues in Maleic Acid Piperidide Chemistry

Development of Novel and Green Synthetic Pathways

The traditional synthesis of N-substituted maleimides, including Maleic acid piperidide, often involves a two-step process starting from maleic anhydride (B1165640) and an amine, followed by dehydration. researchgate.net This process can utilize reagents and solvents that are not environmentally benign. tandfonline.com Future research is critically focused on developing greener, more efficient synthetic routes.

Solvent-Free and Catalytic Approaches: A significant avenue of exploration is the development of solvent-free synthesis methods. Research into the formation of amides and imides without solvents, or in solid-state/dry media, shows considerable promise. semanticscholar.orgresearchgate.netrsc.org These methods not only reduce environmental impact by eliminating solvent waste but can also lead to higher reaction rates and simpler product isolation. semanticscholar.orgresearchgate.net For instance, the use of boric acid as a cheap, environmentally friendly catalyst for amidation under solvent-free conditions has been reported for various carboxylic acids and could be adapted for the synthesis of the maleanilic acid precursor. semanticscholar.orgresearchgate.net Similarly, methoxysilanes have been demonstrated as effective coupling agents for amide bond formation in a one-pot, solvent-free procedure that operates without the need for air or moisture exclusion, offering a potentially streamlined synthesis of this compound. rsc.orgnih.govrsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) represents another key area for developing rapid and efficient pathways. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. tandfonline.comcreative-peptides.com For the cyclization step in maleimide (B117702) synthesis, microwave heating has been shown to decrease the reaction time by 99% compared to conventional heating. tandfonline.com This technology has been successfully applied to the synthesis of various heterocyclic structures, including diketopiperazines, under aqueous or solvent-free conditions, highlighting its potential for the green synthesis of this compound. nih.govresearchgate.net The precise control over reaction conditions offered by microwave synthesis can also minimize side reactions and improve product purity. creative-peptides.com

Future research will likely focus on combining these strategies, for example, by developing a one-pot, solvent-free, catalytically driven, microwave-assisted synthesis of this compound directly from maleic anhydride and piperidine (B6355638).

| Synthesis Strategy | Key Features & Advantages | Potential for this compound | Relevant Findings |

| Solvent-Free Synthesis | Reduces solvent waste; simplifies purification; can increase reaction rates. | Direct, environmentally friendly production. | Boric acid catalysis and methoxysilane (B1618054) coupling agents have proven effective for amide/imide formation. semanticscholar.orgrsc.org |

| Microwave-Assisted Synthesis | Drastically reduces reaction times; improves yields and purity. | Rapid and energy-efficient synthesis. | Reduces cyclization time for N-substituted maleimides by 99%. tandfonline.com Effective for related heterocycle synthesis. nih.govresearchgate.net |

| Catalytic Approaches | Uses safer, reusable catalysts (e.g., boric acid, organocatalysts); improves atom economy. | Avoids stoichiometric and hazardous reagents. | Maleic anhydride derivatives themselves can act as organocatalysts in oxidation reactions. nih.govrsc.org |

| Bio-based Precursors | Utilizes renewable feedstocks like furfural (B47365) to produce maleic acid. | Creates a more sustainable lifecycle for the compound. | Efficient catalytic systems are being developed to convert furfural to maleic acid. d-nb.infoncsu.eduresearchgate.net |

Investigation of New Reaction Manifolds

The reactivity of the maleimide core in this compound is a primary area for future investigation. The electron-deficient double bond is a highly versatile functional group, but its full potential in the context of the attached piperidine ring remains to be unlocked.

Advanced Cycloaddition Reactions: While the Diels-Alder reaction involving maleimides is well-established, future work could explore more complex or unconventional cycloadditions. tandfonline.com This includes chemo-, regio-, and stereoselective reactions that could be influenced by the piperidine substituent. tandfonline.com For example, investigating [2+2+1] cocyclization reactions using ruthenium or palladium catalysts could provide novel, highly substituted structures derived from the maleimide core. organic-chemistry.org

Catalytic C-H Activation and Functionalization: A major frontier in organic synthesis is the direct functionalization of C-H bonds. Research could target the selective activation and arylation or alkylation of the C-H bonds on the maleimide ring or the piperidine ring. Palladium-catalyzed reactions have been successful in creating unsymmetrical 3,4-disubstituted maleimides and could be adapted for this compound to build molecular complexity. organic-chemistry.org

Ring-Opening and Polymerization Reactions: The maleimide moiety is a known monomer for polymerization. researchgate.net Future studies could investigate novel polymerization reactions initiated by the piperidine group or explore controlled ring-opening polymerization of the maleimide ring to create new classes of functional polymers. The reversibility of the Diels-Alder reaction between furan (B31954) and maleimides has been used to create self-healing polymers, a concept that could be explored with this compound derivatives. tandfonline.com

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry, which studies chemical systems composed of a discrete number of molecules, offers exciting prospects for this compound. The compound's distinct structural features—a hydrogen bond accepting maleimide group and a flexible piperidine ring—make it an interesting candidate for building larger, non-covalently bonded architectures.

Host-Guest Systems: The piperidine moiety could act as a guest that binds within the cavity of larger host molecules, such as cyclodextrins or calixarenes. Alternatively, the maleimide group could be functionalized to act as a recognition site. Research in this area would involve studying the binding affinities and thermodynamics of these interactions, potentially leading to applications in sensing or controlled release.

Self-Assembled Materials: Under specific conditions (e.g., solvent, temperature, concentration), this compound derivatives could be designed to self-assemble into well-defined nanostructures like gels, fibers, or vesicles. The interplay between the polar maleimide head and the nonpolar piperidine tail could be tuned to direct this assembly. Such materials could have applications in biomaterials or electronics. N-substituted maleimides are already used to create polymers with unique thermal properties, and this could be extended to supramolecular polymers. tandfonline.com

Advanced Characterization Techniques for Dynamic Processes

The piperidine ring of this compound is not static; it undergoes conformational changes, such as ring-flipping. Furthermore, rotation around the N-C bond connecting the piperidine to the maleimide ring is a dynamic process. Studying these fast molecular motions is crucial for understanding the compound's properties and reactivity.

Dynamic NMR Spectroscopy: Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamic processes. By analyzing changes in the NMR spectrum at different temperatures, researchers can determine the energy barriers and rates of conformational exchange and bond rotation. This information is vital for designing molecules with specific shapes or for understanding how the molecule interacts with biological targets.

Computational Modeling: In conjunction with experimental techniques, computational methods like Density Functional Theory (DFT) can be used to model the potential energy surfaces of these dynamic processes. This synergy allows for a deeper understanding of the transition states and intermediates involved, providing insights that are often difficult to obtain through experiments alone. For related systems, computational modeling helps elucidate reaction mechanisms and predict stereochemical outcomes. nih.gov

Integration with Artificial Intelligence and Machine Learning for Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rsc.org These tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and optimization of molecules with desired properties. creative-peptides.com

Prediction of Properties and Reactivity: ML models can be trained to predict various properties of this compound derivatives, such as solubility, reactivity, and even potential biological activity. google.com By learning from the structural features of known compounds, these models can guide synthetic efforts toward molecules with optimal characteristics. For example, AI can be used to predict the outcome of complex reactions, saving time and resources in the lab.

Q & A

Basic: What are the standard protocols for synthesizing maleic acid piperidide, and how can reproducibility be ensured?

To synthesize this compound, researchers typically employ nucleophilic substitution or condensation reactions between maleic anhydride and piperidine derivatives. Key methodological considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalyst optimization : Acidic or basic catalysts (e.g., H₂SO₄, pyridine) influence yield and reaction kinetics .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

For reproducibility, document all variables (e.g., solvent purity, stirring rate, drying methods) and validate results using independent replicates. Submit detailed protocols and raw data as supplementary materials to enable peer validation .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Core techniques include:

- ¹H/¹³C NMR : Confirm molecular structure via chemical shifts (e.g., maleate double bonds at δ 6.2–6.5 ppm; piperidine protons at δ 1.4–2.7 ppm) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted piperidine) .

- FT-IR : Identify functional groups (e.g., C=O stretching at 1700–1750 cm⁻¹) .

Always compare spectra with literature data or reference standards. For novel derivatives, include high-resolution mass spectrometry (HRMS) and elemental analysis .

Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variability in experimental conditions or assay methodologies. To resolve discrepancies:

- Comparative meta-analysis : Systematically evaluate studies using PRISMA guidelines, focusing on variables like cell lines, assay durations, and solvent systems .

- Statistical re-evaluation : Apply Bayesian or multivariate regression models to identify confounding factors (e.g., batch-to-batch purity variations) .

- Controlled replication : Reproduce conflicting studies under standardized conditions (e.g., identical IC₅₀ protocols) .

Publish negative results to mitigate publication bias .

Advanced: What experimental design strategies optimize the synthesis of novel this compound analogs?

Use a Design of Experiments (DoE) framework:

- Factorial design : Test variables (e.g., stoichiometry, temperature) in parallel to identify synergistic effects .

- Response Surface Methodology (RSM) : Model yield/purity as functions of reaction parameters .

- High-throughput screening : Automate synthesis and characterization to rapidly evaluate analogs .

Validate hits using orthogonal assays (e.g., in vitro vs. in vivo efficacy) and computational docking studies to prioritize candidates .

Advanced: How should researchers manage batch-to-batch variability in this compound samples?

Variability stems from impurities (e.g., residual solvents, stereochemical inconsistencies). Mitigation strategies include:

- Strict QC protocols : Require HPLC purity ≥98%, NMR conformity, and LC-MS impurity profiling for every batch .

- Stability studies : Monitor degradation under storage conditions (e.g., humidity, light) using accelerated aging tests .

- Standardized synthesis : Use automated reactors to minimize human error and ensure process consistency .

Report batch-specific data in publications to enhance transparency .

Basic: What are best practices for conducting a literature review on this compound’s applications?

- Database selection : Use SciFinder, PubMed, and Web of Science with Boolean terms (e.g., "this compound AND pharmacokinetics") .

- PICO framework : Structure queries by Population (e.g., cell lines), Intervention (compound concentration), Comparison (controls), and Outcome (e.g., IC₅₀) .

- Critical appraisal : Prioritize peer-reviewed studies with full experimental details and avoid non-indexed sources (e.g., ) .

Advanced: What ethical considerations apply to this compound research involving animal models?

- FINER criteria : Ensure studies are Feasible, Novel, Ethical, and Relevant .

- Dose justification : Conduct pilot toxicity studies to determine safe dosing ranges .

- Data transparency : Share raw data (e.g., survival rates, histopathology) via repositories like Zenodo .

Adhere to ARRIVE guidelines for reporting in vivo experiments .

Advanced: How can computational methods enhance this compound research?

- Molecular dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities .

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with bioactivity .

- Cheminformatics : Mine ChEMBL or PubChem for analogs with validated targets .

Validate predictions with wet-lab assays and report computational parameters (e.g., force fields, software versions) .

Basic: What are the key steps for validating this compound’s stability in formulation studies?

- Forced degradation : Expose samples to heat (40–60°C), light (UV), and acidic/alkaline conditions .

- Analytical monitoring : Track decomposition via HPLC peak area changes (>10% degradation warrants reformulation) .

- Excipient compatibility : Test with common carriers (e.g., PEG, cyclodextrins) using DSC and FT-IR .

Advanced: How can interdisciplinary approaches improve this compound’s therapeutic potential?

- Medicinal chemistry + pharmacology : Optimize ADME properties (e.g., logP, plasma protein binding) .

- Materials science : Develop nanoformulations (e.g., liposomes) to enhance bioavailability .

- Toxicogenomics : Use RNA-seq to identify off-target gene expression effects .

Collaborate across fields to address complex biological questions and secure funding for translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products